Succinylglycine

説明

Historical Perspectives on Succinylglycine Identification and Early Biochemical Investigations

The identification of succinylglycine and other acylglycines is intrinsically linked to the study of inborn errors of metabolism. sigmaaldrich.comresearchgate.netamboss.com These genetic disorders result from a deficiency in a specific enzyme required for a metabolic pathway, leading to the accumulation of certain metabolites in bodily fluids like urine and blood. sigmaaldrich.comamboss.com Early investigations into conditions known as organic acidurias, which are characterized by the excretion of non-amino organic acids, paved the way for the discovery of compounds like succinylglycine. sigmaaldrich.com

A notable early investigation in 1982 revealed that glycine (B1666218) reacts with succinyl coenzyme A to form N-succinylglycine in shrimp muscle homogenates. nih.gov This study concluded that N-succinylglycine is a key intermediate in the biosynthesis of homarine (B125210), a methyl donor in crustaceans. nih.gov More recent research has also demonstrated the non-enzymatic formation of succinylglycine from succinyl-CoA and glycine. nih.gov

Current Academic Significance of Succinylglycine in Metabolic and Cellular Systems

The academic significance of succinylglycine has grown considerably, particularly in its role as a biomarker for certain metabolic disorders and its involvement in cellular processes.

Metabolic Significance:

Elevated levels of specific acylglycines, including succinylglycine, are indicative of various fatty acid oxidation disorders. sigmaaldrich.com Acylglycines are formed when there is an accumulation of acyl-CoA esters, which can then be conjugated with glycine. This process is catalyzed by glycine N-acyltransferase. sigmaaldrich.com Therefore, the presence and concentration of succinylglycine in urine and blood can serve as a diagnostic marker for certain inborn errors of metabolism. sigmaaldrich.comresearchgate.net

Succinyl-CoA, a precursor to succinylglycine, is a crucial intermediate in the tricarboxylic acid (TCA) cycle, a central pathway for energy production. researchgate.net It is also involved in the metabolism of amino acids and fatty acids. researchgate.netfrontiersin.org The process of succinylation, the addition of a succinyl group to proteins, is a significant post-translational modification that can regulate the activity of enzymes involved in various metabolic pathways, including those for glucose, fat, and amino acid metabolism. frontiersin.org

Cellular Systems:

At the cellular level, the components of succinylglycine play vital roles. Glycine itself is a fundamental amino acid involved in the synthesis of proteins, glutathione, and purines. nih.govmetwarebio.com It also functions as a neurotransmitter in the central nervous system. metwarebio.combiocrates.com

The study of protein acylation, including succinylation, is a key area of research in cellular systems. nih.gov Understanding how metabolites like succinyl-CoA and the resulting succinylated molecules influence cellular processes provides insight into the intricate regulation of cellular function. frontiersin.orgresearchgate.net

Aims and Scope of Comprehensive Research on Succinylglycine Biochemistry

Current and future research on succinylglycine biochemistry aims to further elucidate its roles in both normal physiology and disease states. Key areas of investigation include:

Biomarker Validation: Continued research is needed to validate and expand the use of succinylglycine as a reliable biomarker for a broader range of mitochondrial and metabolic disorders. nih.govmdpi.comfrontiersin.orgd-nb.info This includes large-scale studies to establish definitive correlations between succinylglycine levels and specific disease phenotypes and genotypes. frontiersin.org

Mechanistic Insights: A primary goal is to understand the precise molecular mechanisms by which the accumulation of succinylglycine and its precursors contributes to the pathophysiology of metabolic diseases. mdpi.com This involves investigating its effects on enzyme activity, cellular signaling, and organelle function. frontiersin.org

Therapeutic Potential: Exploring whether modulating the levels of succinylglycine or its related metabolic pathways could offer therapeutic benefits for certain conditions is an emerging area of interest. patsnap.com

Advanced Analytical Methods: The development of more sensitive and high-throughput analytical techniques is crucial for the accurate quantification of succinylglycine and other metabolites in complex biological samples. utexas.edu This will aid in both diagnostic applications and fundamental research. utexas.edu

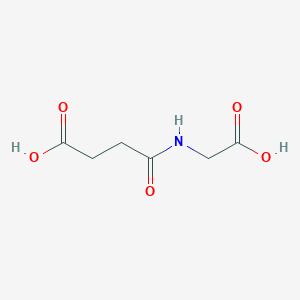

Structure

3D Structure

特性

IUPAC Name |

4-(carboxymethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQESMQVYRAJTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566015 | |

| Record name | 4-[(Carboxymethyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5694-33-7 | |

| Record name | 4-[(Carboxymethyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Biochemistry and Biosynthetic Pathways Involving Succinylglycine

Succinylglycine as an Intermediary Metabolite in Amino Acid Homeostasis

Amino acid homeostasis involves a complex set of processes that maintain stable concentrations of amino acids. nih.govfrontiersin.org Succinylglycine participates in this balance by utilizing glycine (B1666218), thus influencing its availability for other essential pathways.

The formation of N-Succinylglycine occurs through the conjugation of glycine and succinyl coenzyme A (succinyl-CoA). This reaction represents a convergence point for an amino acid and a key intermediate of the citric acid cycle. wikipedia.org The enzyme glycine N-acyltransferase, which belongs to the GCN5-related N-acyltransferases (GNAT) family, is known to catalyze the general reaction of conjugating an acyl-CoA molecule with glycine to form an N-acylglycine. frontiersin.org Succinylglycine is an acylglycine, and its formation is a specific instance of this broader enzymatic capability.

Research has also pointed to the possibility of non-enzymatic formation under certain conditions. Studies using proton NMR have demonstrated that succinyl-CoA can react with glycine at a physiological pH to form succinyl-glycine, likely through the transient formation of a reactive succinic anhydride (B1165640) intermediate. nih.gov

| Reactant 1 | Reactant 2 | Product | Enzyme Class (Proposed) |

|---|---|---|---|

| Glycine | Succinyl Coenzyme A | N-Succinylglycine | Glycine N-acyltransferase |

The role of N-succinylglycine as a direct biosynthetic intermediate has been clearly elucidated in the formation of homarine (B125210) (N-methylpicolinic acid) in marine organisms. nih.govcapes.gov.br Studies using homogenates of shrimp muscle demonstrated that glycine and succinyl-CoA react to form N-succinylglycine. nih.gov This intermediate is then converted to picolinic acid. nih.gov Subsequent methylation of picolinic acid, using S-adenosyl-L-methionine (SAM) as the methyl donor, yields the final product, homarine. This pathway confirms that N-succinylglycine is a crucial, on-pathway metabolite in the biosynthesis of this specialized compound in certain marine invertebrates. nih.govcapes.gov.br In these organisms, homarine may function as a methyl group donor. nih.gov

The precursors of succinylglycine—glycine and succinyl-CoA—are also the foundational molecules for the synthesis of δ-aminolevulinic acid (ALA), the first committed step in porphyrin biosynthesis for molecules like heme. wikipedia.orglsuhsc.edu This critical reaction, sometimes called the Shemin pathway, is catalyzed by the mitochondrial enzyme ALA synthase (ALAS). wikipedia.orgnih.gov The process involves the condensation of glycine and succinyl-CoA to form an enzyme-bound intermediate, α-amino-β-ketoadipate, which is then decarboxylated to yield ALA, coenzyme A, and CO2. wikipedia.orgutah.edu

It is important to note that N-succinylglycine itself is not an intermediate in the ALA synthesis pathway. Rather, the formation of N-succinylglycine and the synthesis of ALA represent two distinct metabolic fates for the same precursor pool of glycine and succinyl-CoA. The partitioning of these substrates between the two pathways is subject to cellular regulation. In humans, two isoforms of ALA synthase exist (ALAS1 and ALAS2), and their activity is tightly regulated to prevent the accumulation of porphyrin intermediates. wikipedia.orgreactome.org This highlights the competitive nature of pathways that draw from common, essential metabolite pools.

Pathway Elucidation of N-Succinylglycine in Homarine Biosynthesis

Succinylglycine within Dicarboxylic Acid Metabolic Networks

Succinylglycine is structurally a dicarboxylic acid conjugate, linking it to the broader network of dicarboxylic acid metabolism. researchgate.netwikipedia.org These networks are involved in various physiological and detoxification processes.

Succinylglycine has been identified as a naturally occurring metabolite in human urine, alongside other dicarboxylic acid-glycine conjugates such as suberylglycine (B135176). researchgate.net Acylglycines are typically considered minor metabolites resulting from fatty acid metabolism. The rate of formation, or metabolic flux, of these conjugates can be influenced by the availability of their precursors. wikipedia.org An increase in the intracellular concentration of dicarboxylic acids can lead to a corresponding increase in their conjugation with glycine for excretion. For instance, in certain metabolic disorders known as dicarboxylic acidurias, there is a significant increase in the urinary excretion of dicarboxylic acids like adipic and suberic acid, as well as their glycine conjugates. nih.gov This suggests that the metabolic flux towards succinylglycine formation may increase under conditions that elevate the pool of succinate (B1194679) or succinyl-CoA. nih.gov

A primary source of succinyl-CoA is the catabolism of fatty acids, creating a direct link between fatty acid β-oxidation and succinylglycine formation. wikipedia.orgebi.ac.uk Specifically, the β-oxidation of odd-chain fatty acids results in the production of propionyl-CoA, which is subsequently converted to succinyl-CoA. wikipedia.orgnih.govnih.gov

Furthermore, inborn errors of fatty acid β-oxidation can lead to the accumulation of various acyl-CoA intermediates. When the primary β-oxidation pathway is impaired, alternative routes such as omega-oxidation become more active, leading to the production and accumulation of dicarboxylic acids. nih.govnih.gov To mitigate the potential toxicity of these accumulated acyl-CoAs, the cell utilizes conjugation pathways. The enzyme glycine N-acyltransferase can conjugate these acyl-CoA species with glycine, forming acylglycines that are more water-soluble and readily excreted in the urine. nih.gov Therefore, the formation of succinylglycine can be seen as part of a metabolic detoxification strategy that is interconnected with the proper functioning of fatty acid oxidation pathways.

Occurrences and Metabolic Flux of Succinylglycine as a Dicarboxylic Acid Conjugate

Theoretical Models and Computational Simulations of Succinylglycine Metabolic Intermediacy

While specific computational studies exclusively focused on succinylglycine are not extensively documented, the principles of theoretical modeling and simulation are widely applied to understand the behavior of metabolic intermediates and enzyme-substrate interactions. nih.govijml.org These computational approaches provide a framework for investigating the role of molecules like succinylglycine at an atomic level.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the dynamic behavior of biomolecules. numberanalytics.com In the context of succinylglycine, MD simulations could be used to model the interaction between succinyl-CoA and the enzyme that facilitates its condensation with glycine. Such simulations provide insights into the conformational changes that occur within the enzyme's active site during substrate binding and catalysis. osti.govnih.gov By simulating the motions of atoms over time, researchers can understand the stability of the enzyme-substrate complex and the energetic landscape of the reaction. numberanalytics.comscispace.com

Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions involving the formation or cleavage of covalent bonds, such as the synthesis of N-succinylglycine, hybrid QM/MM methods are particularly useful. acs.org These models treat the reactive center of the system (e.g., the atoms of glycine and succinyl-CoA directly involved in bond formation) with high-accuracy quantum mechanics, while the surrounding enzyme and solvent are modeled using more computationally efficient molecular mechanics. acs.org This approach allows for the detailed study of the reaction mechanism, including the transition state, to elucidate the precise atomic-level events of catalysis.

Constraint-Based and Kinetic Modeling: On a larger scale, genome-scale metabolic models (GEMs) can be used to simulate the flux through entire metabolic networks. researchgate.netnih.govoup.com While these models often operate at a higher level of abstraction, they can predict how perturbations, such as changes in the availability of glycine or succinyl-CoA, would affect the production of downstream metabolites like homarine. oup.com Kinetic models, which require more detailed parameters, can describe the dynamic behavior of the pathway, accounting for enzyme concentrations and reaction rates. nih.gov

The application of these computational tools could provide a deeper understanding of succinylglycine's role by:

Visualizing Binding: Detailing how N-succinylglycine orients within the active site of the enzymes that process it. osti.gov

Determining Reaction Energetics: Calculating the energy barriers for the formation of N-succinylglycine and its subsequent conversion. acs.org

Predicting Pathway Dynamics: Simulating how the concentration of succinylglycine changes over time under various cellular conditions. nih.gov

These computational approaches are essential for complementing experimental data and for building a comprehensive, multi-scale understanding of the metabolic pathways in which succinylglycine participates. nih.gov

Table 2: Potential Computational Approaches for Studying Succinylglycine Metabolism

| Computational Method | Application to Succinylglycine | Potential Insights |

|---|---|---|

| Molecular Dynamics (MD) | Simulating the interaction of succinylglycine with enzymes in its pathway. numberanalytics.com | Enzyme conformational changes, substrate binding stability, and active site dynamics. osti.govnih.gov |

| QM/MM | Modeling the chemical reaction of glycine and succinyl-CoA. acs.org | Detailed reaction mechanism, transition state structures, and activation energies. |

| Constraint-Based Modeling | Integrating the succinylglycine-producing reaction into a network model. nih.gov | Predicting metabolic flux and the overall contribution of the pathway to cellular metabolism. oup.com |

Enzymatic Dynamics and Regulatory Mechanisms Associated with Succinylglycine

Characterization of Enzymes Governing Succinylglycine Synthesis and Catabolism

The synthesis and degradation of succinylglycine are controlled by specific enzymatic reactions that connect amino acid metabolism with the Krebs cycle.

The primary pathway for the biosynthesis of succinylglycine involves the enzymatic condensation of two precursor molecules: succinyl-coenzyme A (succinyl-CoA) and glycine (B1666218). This reaction serves as a key metabolic step in certain biological contexts. For instance, in homogenates of shrimp muscle, glycine reacts with succinyl-CoA to form N-succinylglycine, which is a crucial intermediate in the biosynthesis of homarine (B125210) (N-methyl picolinic acid). nih.gov This biosynthetic route provides all the necessary atoms for the homarine structure, with the exception of the N-methyl carbon. nih.gov

The precursors for succinylglycine synthesis are central metabolites. Succinyl-CoA is a key intermediate in the citric acid (TCA) cycle and is also involved in the catabolism of certain amino acids and odd-chain fatty acids. wikipedia.org Glycine is a common amino acid with diverse roles in the cell. The combination of succinyl-CoA and glycine is also the committed step in porphyrin synthesis, where the enzyme ALA synthase catalyzes their reaction to form δ-aminolevulinic acid (dALA). wikipedia.org While distinct from succinylglycine synthesis, this highlights the biological precedent for the enzymatic joining of these two specific precursors.

In some bacteria, a related enzymatic activity is carried out by succinyl-CoA:D-amino acid N-succinyltransferase, an enzyme that transfers a succinyl group from succinyl-CoA to a D-amino acid, initiating a pathway for converting D- to L-amino acids. nih.gov

The breakdown of succinylglycine involves the hydrolytic cleavage of the amide bond to release succinate (B1194679) and glycine. This catabolic process is catalyzed by specific amidohydrolases.

Research in the bacterium Geobacillus kaustophilus has identified an enzyme called N-succinyl-L-amino acid hydrolase . nih.gov This enzyme is part of a novel pathway that irreversibly converts D-amino acids to L-amino acids and is responsible for the final hydrolytic step. nih.gov It belongs to the M20 peptidase/carboxypeptidase G2 family of enzymes. nih.gov

Another relevant class of enzymes includes N-succinyl-L,L-diaminopimelate desuccinylase (DapE), a metalloenzyme found in bacteria. medigraphic.comnih.gov DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelate to yield succinate and L,L-diaminopimelate, a crucial step in the biosynthesis of lysine (B10760008). medigraphic.comnih.gov Although its substrate is not succinylglycine, its function demonstrates the enzymatic principle of desuccinylation of an N-acylated amino acid derivative.

Additionally, Acylpeptide hydrolase (APEH) is an enzyme that catalyzes the removal of N-terminally blocked amino acid residues from various peptides. nih.gov This enzyme could potentially play a role in the degradation of succinylglycine, although its specificity for this particular compound is not fully established.

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Organism/Context |

| Amidohydrolase | N-succinyl-L-amino acid hydrolase | N-succinyl-L-amino acid | Succinate + L-amino acid | Geobacillus kaustophilus nih.gov |

| Amidohydrolase | N-Succinyl-L,L-diaminopimelate desuccinylase (DapE) | N-succinyl-L,L-diaminopimelate | Succinate + L,L-diaminopimelate | Bacteria (e.g., Haemophilus influenzae) medigraphic.comnih.gov |

| Serine Peptidase | Acylpeptide hydrolase (APEH) | N-acyl-peptides | N-acyl-amino acid + peptide | Mammals, Archaea nih.gov |

Exploration of Enzymatic Reactions Catalyzing Succinylglycine Formation from Precursors

Investigations into Enzyme Inhibition by Succinylglycine-Related Compounds

Derivatives of succinylglycine, particularly Histamine (B1213489) Succinyl Glycine (HSG), have been explored as modulators of enzymatic activity, primarily within the pathways of histamine metabolism.

Histamine succinyl glycine (HSG) inhibitors are compounds designed to interfere with the synthesis or degradation of histamine, a key mediator in immune responses, gastric acid secretion, and neurotransmission. patsnap.com The primary mechanism of these inhibitors involves targeting the enzymes that catalyze these processes. By blocking these enzymatic pathways, HSG inhibitors can effectively modulate the physiological levels and effects of histamine. patsnap.com It is important to note that the "Histamine Succinyl Glycine" (HSG) moiety is also used as a synthetic hapten in pre-targeted radioimmunotherapy, where it is recognized by a bispecific antibody, a functionally distinct application from its role in enzyme inhibition.

The enzymatic targets for HSG analogs are the key enzymes responsible for the lifecycle of histamine in the body.

Diamine Oxidase (DAO): DAO is one of the main enzymes responsible for the degradation of histamine into inactive metabolites. patsnap.com Inhibition of DAO by HSG analogs slows the breakdown of histamine, thereby altering its availability and function. patsnap.com The DAO pathway is particularly important for metabolizing ingested histamine in the gastrointestinal tract. veteriankey.com

Histamine-N-methyltransferase (HNMT): HNMT is the other major enzyme involved in histamine catabolism, converting histamine to N-methylhistamine. patsnap.comveteriankey.com Similar to DAO, inhibiting HNMT can lead to altered histamine levels. The HNMT pathway is prominent in the central nervous system and airways. veteriankey.com

| Enzyme Target | Role in Histamine Metabolism | Effect of Inhibition by HSG Analogs |

| Histidine Decarboxylase (HDC) | Synthesizes histamine from histidine patsnap.com | Decreased histamine production patsnap.com |

| Diamine Oxidase (DAO) | Degrades histamine patsnap.com | Reduced histamine breakdown, increased histamine availability patsnap.com |

| Histamine-N-methyltransferase (HNMT) | Degrades histamine patsnap.com | Reduced histamine breakdown, increased histamine availability patsnap.com |

Mechanisms of Action of Histamine Succinyl Glycine (HSG) Inhibitors

Intracellular and Systemic Regulation of Succinylglycine Concentrations and Flux

The concentration of succinylglycine within cells and throughout the body is not directly regulated as a primary signaling molecule but is instead influenced by the availability of its precursors and the broader state of cellular metabolism. The key regulatory control points are the pathways that supply succinyl-CoA and glycine.

The availability of glycine is another regulatory factor. In certain contexts, such as in early preimplantation mouse embryos, the intracellular concentration of glycine is regulated to maintain cell volume. nih.gov This regulation is achieved through the activity of glycine transporters like GLYT1, which control the uptake of glycine, and volume-regulated anion channels that control its efflux. nih.gov The activity of these transporters can be modulated by external osmolarity, thereby controlling the intracellular glycine pool available for metabolic reactions. nih.gov

Furthermore, the catabolism of other amino acids, such as valine, isoleucine, methionine, and threonine, can lead to the production of propionyl-CoA, which is subsequently converted to succinyl-CoA, feeding into its metabolic pool. libretexts.org Therefore, the regulation of succinylglycine flux is a component of the larger network of cellular metabolic control, where the concentrations of its building blocks are governed by energy state, nutrient availability, and specific cellular needs like osmoregulation. veteriankey.comvt.edu

Succinylglycine As a Biochemical Marker in Research Models

Application of Succinylglycine in Metabolomic Profiling for Disease Research

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a functional readout of cellular activity. biocompare.com This approach is a powerful tool for identifying biochemical changes that can serve as biomarkers for pathological conditions and for uncovering new metabolic pathways. mdpi.com Within this framework, succinylglycine, as an acylglycine, is analyzed as part of a broader metabolic profile to detect alterations associated with various diseases. researchgate.net

The general application of metabolomics in disease research involves comparing the metabolic profiles of affected individuals or experimental models with those of healthy controls. nih.govnih.gov Techniques such as ultra-high-performance liquid chromatography–mass spectrometry (UHPLC–MS) and gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify hundreds to thousands of metabolites, including succinylglycine. nih.govresearchgate.net Significant differences in the levels of specific metabolites can point to dysregulated metabolic pathways. nih.govmdpi.com For instance, studies in esophageal cancer have identified altered amino acid metabolism as a key feature, and while not singling out succinylglycine specifically, they highlight the utility of profiling metabolites like amino acids and their derivatives to find potential biomarkers for diagnosis and prognosis. nih.gov

Research has shown that metabolic profiling can distinguish between different disease states, such as hyperuricemia and gout, by identifying unique metabolic signatures. nih.gov In studies of diabetic kidney disease, metabolomic analysis of amino acids and related compounds helped differentiate patients from healthy controls. nih.gov While these studies provide a blueprint for the application of metabolomics, the specific role of succinylglycine is often as part of a panel of acylglycines or dicarboxylic acids that collectively signal a metabolic disturbance. For example, in research on X-linked hypophosphatemia, non-targeted metabolomic analysis identified 17 differential metabolites, revealing disturbances in key metabolic pathways. mdpi.com The inclusion of compounds like succinylglycine in such non-targeted analyses is crucial for building a comprehensive picture of the metabolic phenotype of a disease.

Table 1: Examples of Metabolomic Studies in Disease Research

| Disease Studied | Key Metabolic Pathways Identified | Potential Biomarkers Found | Reference |

| Esophageal Cancer | Amino acid metabolism, Glycolysis, TCA cycle | Glycine (B1666218), Serine, Threonine, Fructose, Ornithine | nih.gov |

| X-Linked Hypophosphatemia | Phosphatidylethanolamine biosynthesis, Sphingolipid metabolism, Glycolysis | Glycine, Taurine, Serine, Succinate (B1194679), Glutamine | mdpi.com |

| Diabetic Kidney Disease | Amino Acid Metabolism | Valine, Cysteine, Histidine | nih.gov |

| Gout / Hyperuricemia | Purine metabolism | 13 metabolites identified by multivariate analysis | nih.gov |

| Breast Cancer | Amino acid metabolism (Phenylalanine, Tyrosine, Tryptophan, Histidine, Arginine, Proline) | Gamma-glutamyl amino acids, Myo-inositol | mdpi.com |

Research on Succinylglycine as a Diagnostic Metabolite in Inborn Errors of Metabolism

Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders caused by defects in single genes that code for enzymes, leading to a disruption in specific metabolic pathways. nih.govwikipedia.org These defects often result in the accumulation of toxic substances or a deficiency of essential compounds. wikipedia.org Acylglycines, including succinylglycine, are a significant class of metabolites used in the diagnosis of several IEMs, particularly those involving fatty acid oxidation and organic acidurias. researchgate.netsigmaaldrich.com

The diagnosis of many IEMs relies on the detection of abnormal metabolite concentrations in patient samples like urine and blood. sigmaaldrich.com Succinylglycine (referred to as C4DC, for C4-dicarboxylic acid) is one of the diagnostic biomarkers that can accumulate due to enzymatic deficiencies. sigmaaldrich.com For example, medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a fatty acid oxidation disorder, can lead to an abnormal profile of acylglycines in urine. While other metabolites like octanoylglycine and suberylglycine (B135176) are more specific markers for MCAD deficiency, the analysis of a full panel of acylglycines provides a more robust diagnostic picture. The early detection of these disorders through newborn screening programs is critical, as timely intervention can prevent severe morbidity or mortality. sigmaaldrich.com

The general principle involves substrate accumulation proximal to the enzymatic block. When a specific enzyme in a metabolic pathway is deficient, its substrate cannot be converted to the next product, leading to its buildup and shunting into alternative pathways. For acyl-CoAs, one such alternative pathway is conjugation with glycine, forming acylglycines that are then excreted in the urine. Therefore, an elevated level of succinylglycine in a urine organic acid analysis can point towards a specific metabolic block.

Table 2: Succinylglycine in the Context of Inborn Errors of Metabolism

| Metabolite Class | Associated Disorders | Diagnostic Utility | Reference |

| Acylglycines | Fatty acid oxidation defects, Organic acidurias | Serve as important diagnostic biomarkers in urine and blood. | researchgate.netsigmaaldrich.com |

| Dicarboxylic Acids (e.g., Succinylglycine) | Mitochondrial oxidation disorders | Abnormal concentrations are indicative of specific metabolic defects. | sigmaaldrich.com |

Biomarker Discovery and Validation Methodologies for Succinylglycine in Experimental Systems

The process of establishing a metabolite like succinylglycine as a reliable biomarker is a multi-stage endeavor that involves discovery, qualification, and validation. tataa.combio-rad.com

Biomarker Discovery: The initial discovery phase often employs untargeted metabolomics. In this approach, analytical platforms like mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) or nuclear magnetic resonance (NMR) spectroscopy are used to generate comprehensive metabolic profiles from biological samples (e.g., serum, urine) of a study cohort (e.g., disease vs. control). researchgate.netmdpi.com Statistical and bioinformatic tools are then used to identify metabolites, such as succinylglycine, that show statistically significant differences between the groups. nih.govnih.gov

Biomarker Qualification and Validation: Once a candidate biomarker like succinylglycine is identified, it must undergo rigorous validation to confirm its utility. bio-rad.com This process includes:

Analytical Validation: This step establishes the performance characteristics of the assay used to measure the biomarker. It ensures the method is sensitive, specific, accurate, and reproducible. nih.govmdpi.com This is crucial for demonstrating that the biomarker can be measured consistently. nih.gov

Clinical/Experimental Validation: This phase confirms the biomarker's association with the clinical endpoint or disease state in independent and larger sample cohorts. mdpi.com It involves assessing how consistently and accurately the biomarker can distinguish between different groups (e.g., healthy vs. diseased, different stages of a disease). bio-rad.com

Methodologies for validation often shift from untargeted to targeted approaches. Targeted metabolomics focuses on quantifying a specific, predefined set of metabolites, such as succinylglycine and other relevant acylglycines, with higher precision and sensitivity. embopress.org Techniques like quantitative polymerase chain reaction (qPCR) and digital PCR (dPCR) are used for validating nucleic acid biomarkers, while targeted mass spectrometry is the gold standard for small molecules like succinylglycine. tataa.com The entire process requires a collaborative, cross-disciplinary approach, bringing together clinicians, scientists, and statisticians. nih.gov

Table 3: Methodologies in Biomarker Discovery and Validation

| Stage | Objective | Common Techniques | Reference |

| Discovery | Identify potential biomarkers that differ between study groups. | Untargeted Metabolomics (LC-MS, GC-MS, NMR) | nih.govresearchgate.netmdpi.com |

| Qualification | Assess the suitability of a candidate biomarker for its intended purpose. | Statistical Analysis, Pathway Analysis | mdpi.comtataa.com |

| Analytical Validation | Establish the performance of the biomarker measurement assay. | Targeted Mass Spectrometry, Method validation for sensitivity, specificity, accuracy. | nih.govmdpi.com |

| Clinical Validation | Confirm the biomarker's effectiveness in larger, independent populations. | Targeted Metabolomics, Large Cohort Studies, ROC Analysis | nih.govmdpi.com |

Advanced Analytical Methodologies for Succinylglycine Research

Mass Spectrometry Approaches for Quantitative and Qualitative Analysis of Succinylglycine

Mass spectrometry (MS) stands as a cornerstone technology in the analysis of succinylglycine and other metabolites. nih.gov Its ability to measure the mass-to-charge ratio of ions allows for the direct identification and quantification of molecules. nih.gov Both qualitative and quantitative analyses are crucial, with qualitative approaches focusing on structural elucidation and identification, while quantitative methods determine the precise concentration of the analyte. bioanalysis-zone.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that has been widely applied in metabolomics for its high sensitivity and specificity. azolifesciences.com For the analysis of polar and non-volatile compounds like succinylglycine, a derivatization step is essential to increase their volatility and thermal stability. azolifesciences.com This process involves chemically modifying the analyte to make it suitable for GC analysis.

Common derivatization methods in metabolomics studies using GC-MS include silylation, alkylation, and acylation. azolifesciences.com For amino acids, a typical derivatization involves replacing active hydrogens on polar functional groups with nonpolar moieties. For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylation reagent that forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. Another common approach is the esterification of amino acids using reagents like 2 M HCl in methanol. nih.gov

The derivatized succinylglycine is then introduced into the GC system, where it is separated from other components in the sample based on its boiling point and interaction with the capillary column's stationary phase. azolifesciences.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, with its unique fragmentation pattern, allows for the identification and quantification of succinylglycine. azolifesciences.comcreative-proteomics.com The high reproducibility of these fragmentation patterns makes GC-MS a reliable tool for metabolomics. azolifesciences.com

Table 1: GC-MS Parameters for Amino Acid Analysis (General Example)

| Parameter | Condition | Reference |

|---|---|---|

| Column | SLB™-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 μm) | |

| Carrier Gas | Helium | azolifesciences.com |

| Injection Mode | Splitless | mdpi.com |

| Oven Temperature Program | Initial 100°C, ramp to 360°C | |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | |

| Derivatization Conditions | 100°C for 4 hours |

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of a broad range of metabolites, including succinylglycine, in biological samples. thermofisher.commdpi.com It combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. anaquant.com A key advantage of LC-MS is its ability to analyze many compounds without the need for derivatization, although derivatization can be used to improve separation and sensitivity. mdpi.com

In LC-MS analysis of succinylglycine, the sample is first subjected to chromatographic separation on a column. Reversed-phase chromatography is a common mode used for amino acid analysis. nih.gov The mobile phase composition, typically a mixture of an aqueous solution and an organic solvent, is often varied in a gradient to achieve optimal separation. nih.gov

Following separation, the eluent from the LC column is introduced into the mass spectrometer's ion source, where molecules are ionized. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acids. nih.gov The ions are then analyzed by the mass spectrometer, often a triple quadrupole or a high-resolution instrument. anaquant.comnih.gov Targeted analysis using techniques like multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer provides high specificity and sensitivity for quantification. anaquant.commdpi.com

Table 2: LC-MS/MS Parameters for Amino Acid Analysis (General Example)

| Parameter | Condition | Reference |

|---|---|---|

| LC System | Shimadzu Prominence Ultra-Fast Liquid Chromatography system | nih.gov |

| Column | Intrada Amino Acid column (50 × 3 mm, 3 μm) | nih.gov |

| Mobile Phase A | 100 mM ammonium (B1175870) formate (B1220265) in water | nih.gov |

| Mobile Phase B | Acetonitrile, water, and formic acid (95:5:0.3, v/v/v) | nih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| MS System | AB Sciex 4000 QTRAP mass spectrometer | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

For highly accurate and precise quantification of succinylglycine, high-resolution mass spectrometry (HRMS) coupled with isotope dilution is the gold standard. escholarship.orgnih.gov HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide very high mass resolving power, allowing for the differentiation of ions with very similar mass-to-charge ratios. bioanalysis-zone.comescholarship.org This high resolution increases analytical specificity and confidence in compound identification. escholarship.org

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that utilizes a stable isotope-labeled version of the analyte, in this case, succinylglycine, as an internal standard. nih.govnih.gov This labeled standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). escholarship.org By adding a known amount of the labeled standard to the sample, any variations in sample preparation, chromatographic separation, and ionization efficiency that affect the analyte will also affect the internal standard to the same extent. mdpi.com The ratio of the signal from the endogenous analyte to the signal from the labeled internal standard is then used for quantification, leading to highly accurate and precise results. nih.govnottingham.ac.uk This approach has been successfully used for the quantification of various metabolites, including amino acids and their derivatives. nih.govnottingham.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Succinylglycine Profiling

Chromatographic Separations for Succinylglycine Isolation and Characterization

Chromatographic techniques are fundamental not only for the analysis but also for the isolation and purification of succinylglycine from complex mixtures for further characterization. researchgate.netrotachrom.com The choice of chromatographic method depends on the scale and purpose of the separation, ranging from analytical to preparative scales. rotachrom.com

Various chromatographic modes can be employed for the separation of amino acids and their derivatives, including:

Reversed-Phase Chromatography (RPC): This is one of the most common techniques where a nonpolar stationary phase is used with a polar mobile phase. It is effective for separating compounds based on their hydrophobicity. frontiersin.org

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. puritech.be Since succinylglycine is an acidic dipeptide, anion-exchange chromatography can be a suitable method for its isolation.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. nih.gov

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used for initial sample cleanup to remove high molecular weight interferences like proteins.

For the isolation of succinylglycine for subsequent analysis, a multi-step chromatographic approach may be necessary to achieve the desired purity. frontiersin.org This could involve a combination of different chromatographic techniques to remove interfering compounds. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Succinylglycine Metabolomics Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed structural information about molecules. frontiersin.orgnih.gov In metabolomics, NMR is used for both the identification and quantification of metabolites in biological samples. frontiersin.orgunl.edu One of the key advantages of NMR is that it generally requires minimal sample preparation and is highly reproducible, making it suitable for large-scale studies. nih.govmdpi.com

For succinylglycine research, ¹H NMR would be the most common nucleus to observe due to its high natural abundance and sensitivity. nih.gov The NMR spectrum of a sample containing succinylglycine would show characteristic signals for the different protons in the molecule, and the position (chemical shift), multiplicity, and intensity of these signals can be used for its identification and quantification. nih.gov

While NMR is generally less sensitive than mass spectrometry, it offers the advantage of being able to analyze intact samples without derivatization and can provide unique structural information. nih.govunl.edu High-resolution magic angle spinning (HRMAS) NMR allows for the analysis of intact tissue samples, providing insights into the metabolic state of the tissue without the need for extraction. unl.edu Furthermore, stable isotope-resolved metabolomics (SIRM) using NMR can provide information on metabolic pathways and fluxes. frontiersin.org

Development of High-Throughput and Automated Analytical Platforms for Succinylglycine

The increasing demand for large-scale metabolomics studies has driven the development of high-throughput and automated analytical platforms. genedata.comnih.gov Automation plays a crucial role in increasing sample throughput, reducing manual errors, and improving the consistency of results.

For succinylglycine analysis, automated platforms can be implemented at various stages of the analytical workflow:

Automated Sample Preparation: Liquid handling robots can automate steps such as extraction, derivatization, and plate preparation for both GC-MS and LC-MS analysis. nih.gov

Automated Data Acquisition: Modern mass spectrometers and NMR instruments are equipped with autosamplers that allow for the unattended analysis of a large number of samples. lcms.cz

Automated Data Processing: Software solutions are available to automate the processing of large datasets generated from MS and NMR experiments, including peak picking, integration, and compound identification. nurixtx.com

The integration of these automated components creates a streamlined workflow that significantly enhances the efficiency of succinylglycine research, enabling the analysis of large sample cohorts in a timely manner. genedata.com

Functional Applications and Biological Roles of Succinylglycine in Research

Exploration of N-Succinylglycine Amide in Peptide Synthesis and Bioactive Molecule Development

N-succinylglycine amide, a derivative of succinylglycine, serves as a valuable intermediate in the fields of biochemistry and pharmaceutical research. chemimpex.com Its unique chemical structure lends itself to applications in the synthesis of peptides and other bioactive molecules. chemimpex.comsigmaaldrich.com The process of peptide synthesis involves the sequential addition of amino acids to form a peptide chain, and intermediates like N-succinylglycine amide can be incorporated into these chains to create novel peptide structures with specific functions. sigmaaldrich.comnih.gov

The incorporation of N-succinylglycine amide can influence the properties of the resulting molecules, such as enhancing their solubility and stability. chemimpex.com These characteristics are highly desirable in the development of new drugs and therapeutic agents. chemimpex.com Researchers are exploring its use in creating innovative drug delivery systems and in the study of metabolic pathways. chemimpex.com The ability to modify peptide backbones with molecules like N-succinylglycine amide allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved therapeutic properties. nih.gov

N-acyl amides, the broader class of compounds to which N-succinylglycine amide belongs, are recognized for their diverse biological activities. wikipedia.orgresearchgate.net These molecules are involved in various physiological processes, highlighting the potential for synthetic derivatives like N-succinylglycine amide to be used in the development of new bioactive compounds. wikipedia.orgnih.gov The synthesis of such molecules often involves solid-phase techniques where amino acids and their derivatives are assembled on a resin support. nih.govpeptide.com

Table 1: Properties of N-Succinylglycine Amide

| Property | Value |

|---|---|

| Synonym | Suc-Gly-NH2 |

| CAS Number | 200863-20-3 |

| Molecular Formula | C₆H₁₀N₂O₄ |

| Molecular Weight | 174.16 g/mol |

| Appearance | White powder |

| Melting Point | 165-169°C |

Data sourced from Chem-Impex. chemimpex.com

Utilization of Histamine (B1213489) Succinyl Glycine (B1666218) (HSG) as a Hapten in Targeted Research Systems

Histamine succinyl glycine (HSG) is a small molecule, known as a hapten, which is of significant interest in biomedical research, particularly in the field of targeted therapies and diagnostics. acs.org A hapten itself is not immunogenic but can elicit an immune response when attached to a larger carrier molecule, such as a protein. acs.org This property of HSG is exploited in various research applications, most notably in pretargeting systems for cancer imaging and therapy. frontiersin.orgaacrjournals.org

The pretargeting approach involves a multi-step process. First, a bispecific antibody is administered. This antibody has two different binding sites: one that recognizes a specific tumor-associated antigen and another that binds to the HSG hapten. researchgate.netnih.gov After the bispecific antibody has had time to accumulate at the tumor site and clear from the bloodstream, a radiolabeled HSG-containing peptide is administered. researchgate.net This small, fast-clearing peptide then binds to the anti-HSG end of the bispecific antibody already localized at the tumor, delivering the radioactive payload directly to the cancer cells. aacrjournals.orgresearchgate.net This method enhances the tumor-to-background ratio of radioactivity, potentially improving both the efficacy of radioimmunotherapy and the clarity of diagnostic imaging. aacrjournals.org

Design and Synthesis of HSG-Based Bioconjugates for Molecular Probes

The versatility of the HSG hapten system lies in the ability to create a variety of HSG-based bioconjugates. These are molecules where the HSG hapten is linked to other functional components, such as chelators for radiolabeling or fluorescent dyes for optical imaging. acs.orgthermofisher.com The synthesis of these bioconjugates is a key area of research, enabling the development of a wide array of molecular probes for different applications. acs.orgkimialys.com

For example, bivalent HSG haptens have been developed, which contain two HSG units. frontiersin.orgmedchemexpress.com This bivalency can increase the binding affinity and retention of the probe at the target site. researchgate.net These haptens are often synthesized as peptides that include amino acid sequences designed for specific purposes, such as incorporating a chelating agent like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to bind various radiometals. snmjournals.org The synthesis process allows for the precise placement of functional groups to create probes with desired pharmacokinetic properties, such as rapid clearance from non-target tissues. snmjournals.org

The development of these molecular probes extends to near-infrared (NIR) optical imaging, where an HSG-conjugated peptide can be linked to a fluorescent dye. acs.org This allows for in vivo imaging of biological processes. The design of these probes often includes features that facilitate their conjugation to other molecules, such as the inclusion of a lysine (B10760008) residue which provides an amino group for coupling reactions. acs.org

Development of Bispecific Antibodies and Related Constructs Incorporating HSG for Research Applications

A critical component of the HSG-based pretargeting system is the bispecific antibody (bsAb). researchgate.netnih.gov These engineered antibodies are designed to bind to two different antigens. In this context, one arm of the bsAb targets a tumor-associated antigen, such as carcinoembryonic antigen (CEA) or CD20, while the other arm specifically recognizes the HSG hapten. frontiersin.orgresearchgate.netresearchgate.net

Various formats of bispecific antibodies have been developed for use with the HSG system. These include chemically conjugated Fab' fragments, where the antigen-binding fragments of two different antibodies are linked together. researchgate.net More advanced recombinant DNA technologies have enabled the production of different bsAb constructs, such as diabodies and trivalent antibodies (tri-Fabs). nih.govsnmjournals.org For instance, the TF2 antibody is a trivalent construct with two binding sites for CEA and one for HSG. nih.govresearchgate.net

The design of these bispecific constructs aims to optimize their properties for clinical use, such as their size, clearance rate from the blood, and ability to be produced in large quantities. frontiersin.orgresearchgate.net The development of humanized versions of these antibodies is also crucial to reduce potential immunogenicity in patients. snmjournals.org

Table 2: Examples of Bispecific Antibodies and Constructs Utilizing HSG

| Construct Name | Target Antigen(s) | Format | Application |

|---|---|---|---|

| hMN-14 x m679 | CEA, HSG | F(ab')₂ | Pretargeting |

| anti-CD20 x anti-HSG | CD20, HSG | F(ab')₂ | Pretargeting for lymphoma |

| TF2 | CEA (x2), HSG | Trivalent Fab | Pretargeting for CRC |

| hBS14 | CEA (x2), HSG | Divalent for CEA, monovalent for HSG | Pretargeting |

| ON105 | oxMIF, HSG | Bispecific Antibody | Pretargeted Radioimmunotherapy |

Data sourced from multiple research articles. aacrjournals.orgresearchgate.netresearchgate.netsnmjournals.orgaacrjournals.org

Research on Radiopharmaceutical and ImmunoPET Probes Featuring HSG

The HSG hapten system is particularly well-suited for the development of radiopharmaceuticals for both diagnostic imaging (immuno-PET) and targeted radionuclide therapy. frontiersin.orgnih.gov Immuno-PET combines the specificity of antibodies with the high sensitivity of positron emission tomography (PET) imaging. up.ac.zafrontiersin.orgnih.gov The pretargeting strategy with HSG-based probes allows for the use of short-lived PET isotopes, as the radiolabeled hapten can be administered after the antibody has already localized to the tumor. frontiersin.org

A variety of radionuclides have been successfully incorporated into HSG-containing peptides. nih.gov Chelators like DOTA are often used to stably bind radiometals such as Gallium-68 (⁶⁸Ga), Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), and Lutetium-177 (¹⁷⁷Lu). frontiersin.orgsnmjournals.orgnih.gov For example, the peptide IMP 288, a di-HSG-DOTA peptide, can be labeled with ⁶⁸Ga for PET imaging. cancer.gov Methods have also been developed to label HSG peptides with other important isotopes like Iodine-124 (¹²⁴I) and Fluorine-18 (¹⁸F). frontiersin.orgsnmjournals.org

The development of these radiopharmaceutical probes involves careful design and quality control to ensure their stability and desired biodistribution. edhmed.com Research has demonstrated the feasibility and potential advantages of using HSG-based immuno-PET probes for detecting various cancers, including colorectal cancer. researchgate.net Clinical studies have shown promising results, with high sensitivity and specificity for detecting metastatic lesions. frontiersin.orgresearchgate.net

Investigation of Succinylglycine's Potential in Modulating Cellular Signaling Pathways and Gene Expression

While much of the research on succinylglycine focuses on its use as a synthetic hapten, there is also interest in the broader biological roles of related succinylated compounds and their potential to influence cellular processes. Succinylation is a post-translational modification where a succinyl group is added to a lysine residue on a protein. nih.gov This modification can alter the protein's structure and function, thereby impacting cellular signaling pathways and gene expression. nih.govnih.gov

Studies have shown that lysine succinylation is a widespread modification, affecting numerous proteins, including histones. nih.gov The succinylation of histones, the proteins around which DNA is wrapped, can modulate chromatin structure and is correlated with active gene expression. nih.govnih.gov This suggests a direct link between cellular metabolism, specifically the levels of succinyl-CoA (the donor of the succinyl group), and the regulation of gene transcription. nih.gov

Although direct studies on succinylglycine's role in these processes are less common, the principles of succinylation provide a framework for understanding how such molecules could potentially interact with and modulate cellular machinery. The availability of metabolites can directly influence signaling pathways, such as the TOR and AMPK pathways, which are central regulators of cell growth and metabolism. mdpi.commdpi.comresearchgate.net For example, amino acids and their derivatives can act as signaling molecules that regulate these pathways. mdpi.comresearchgate.net

Furthermore, the process of translation, where mRNA is decoded to produce proteins, can be influenced by the availability of amino acids and the codons used in the mRNA sequence. elifesciences.org While not directly demonstrated for succinylglycine, the interplay between metabolites, protein modifications, and gene expression is a key area of ongoing research. nih.govelifesciences.org Glycine itself is known to have signaling roles in various non-neuronal cells, modulating processes like proliferation and differentiation through its interaction with specific receptors. nih.gov This raises the possibility that derivatives like succinylglycine could also have uncharacterized biological activities.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| N-succinylglycine amide |

| Succinylglycine |

| Histamine succinyl glycine (HSG) |

| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) |

| Carcinoembryonic antigen (CEA) |

| CD20 |

| Gallium-68 (⁶⁸Ga) |

| Indium-111 (¹¹¹In) |

| Yttrium-90 (⁹⁰Y) |

| Lutetium-177 (¹⁷⁷Lu) |

| Iodine-124 (¹²⁴I) |

| Fluorine-18 (¹⁸F) |

| IMP 288 |

| TF2 |

| hMN-14 x m679 |

| anti-CD20 x anti-HSG |

| hBS14 |

| ON105 |

| Succinyl-CoA |

Future Directions and Emerging Frontiers in Succinylglycine Research

Integration of Multi-Omics Data for Comprehensive Understanding of Succinylglycine Biology

A holistic understanding of the biological significance of Succinylglycine requires moving beyond single-level analysis. nih.gov The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems-biology approach to build a comprehensive picture of its regulatory networks and functional roles. nih.govfrontlinegenomics.com Such integrated analyses can bridge the gap from genotype to phenotype, revealing how genetic variations influence the metabolic pathways involving Succinylglycine. nih.gov

By combining different layers of biological information, researchers can elucidate the intricate interplay of molecules that govern Succinylglycine homeostasis. nih.gov For instance, a metabolomics study might reveal altered Succinylglycine levels in a specific disease state. By integrating transcriptomic and proteomic data, researchers could then identify the corresponding changes in the expression of genes and enzymes responsible for its synthesis or degradation. frontlinegenomics.com This approach allows for a more complete and systematic understanding of its role in health and disease. nih.gov

Table 1: Application of Multi-Omics Approaches to Succinylglycine Research

| Omics Layer | Technology/Platform | Potential Insights for Succinylglycine Biology |

|---|---|---|

| Genomics | Whole Genome/Exome Sequencing | Identification of genetic polymorphisms in enzymes involved in Succinylglycine metabolism that may predispose individuals to altered levels. |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Quantification of the expression levels of genes encoding for enzymes in Succinylglycine-related pathways under various physiological or pathological conditions. |

| Proteomics | Mass Spectrometry (MS)-based Proteomics | Measurement of the abundance of key enzymes (e.g., glycine (B1666218) N-succinyltransferase) and transporters, providing a more direct link to metabolic function than transcriptomics. frontlinegenomics.com |

| Metabolomics | Nuclear Magnetic Resonance (NMR), MS-based Metabolomics | Direct quantification of Succinylglycine and related metabolites (e.g., succinate (B1194679), glycine) in tissues and biofluids, defining its metabolic signature. |

| Epigenomics | ChIP-Seq, Bisulfite Sequencing | Investigation of epigenetic modifications (e.g., histone modifications, DNA methylation) that regulate the expression of genes in the Succinylglycine metabolic network. frontlinegenomics.com |

Development of Advanced Computational Models for Succinylglycine Pathway Analysis

Advanced computational models are becoming indispensable tools for dissecting complex metabolic networks. researchgate.net The development of genome-scale metabolic models (GEMs) specific to different tissues or cell types can be used to simulate the metabolic flux through Succinylglycine-associated pathways. frontiersin.orgnih.gov These in silico models can predict how perturbations, such as nutrient availability or genetic mutations, affect the intracellular concentration of Succinylglycine.

By integrating multi-omics data into these computational frameworks, the predictive accuracy of the models can be significantly enhanced. nih.gov For example, transcriptomic data can be used to constrain the reaction rates in a GEM, creating a context-specific model that more accurately reflects the metabolic state of a cell. nih.gov Such models can be used to generate new hypotheses, identify potential drug targets within the pathway, and guide the design of future experiments. researchgate.net Tools like NicheHotSpotter, which integrate gene expression with signaling network data, could be adapted to predict how cellular microenvironments influence Succinylglycine metabolism. nih.gov

Table 2: Computational Modeling Techniques for Succinylglycine Research

| Modeling Approach | Description | Application to Succinylglycine Pathway Analysis |

|---|---|---|

| Genome-Scale Metabolic Models (GEMs) | A mathematical representation of the entire metabolic network of an organism or cell. frontiersin.org | Simulating Succinylglycine production and consumption rates; predicting metabolic shifts in response to genetic or environmental changes. |

| Flux Balance Analysis (FBA) | A method to predict metabolic flux distribution within a GEM by optimizing for a specific biological objective (e.g., growth). | Determining the optimal pathways for Succinylglycine synthesis or degradation under defined conditions. |

| Gene Co-expression Networks (GCNs) | Undirected graphs that represent genes as nodes and their co-expression relationships as edges. frontiersin.org | Identifying genes that are functionally related to Succinylglycine metabolism by analyzing their expression patterns across different conditions. |

| Pathway Analysis Tools | Software that uses statistical methods to identify biological pathways enriched in a list of genes or metabolites. biorxiv.org | Mapping changes in Succinylglycine levels to specific KEGG or Reactome pathways to understand their broader biological context. |

Exploration of Novel Experimental Paradigms for Investigating Succinylglycine Metabolism

To validate computational predictions and uncover novel biology, innovative experimental designs are crucial. Moving beyond static measurements, new paradigms can probe the dynamic nature of Succinylglycine metabolism.

One such paradigm is stable isotope tracing , where cells or organisms are supplied with precursors labeled with stable isotopes (e.g., ¹³C-glycine or ¹³C-succinate). By tracking the incorporation of these isotopes into Succinylglycine and its downstream products using mass spectrometry, researchers can precisely map metabolic pathways and quantify fluxes in real-time.

Another powerful approach is experimental evolution , which has been used to study metabolic adaptation to nutrient stress in organisms like Drosophila melanogaster. nih.gov By subjecting cell cultures or model organisms to selective pressures related to metabolism and monitoring changes in the Succinylglycine pathway over many generations, researchers could uncover novel adaptive functions and regulatory mechanisms. Furthermore, combining in silico modeling with in vivo experiments in an iterative cycle, as demonstrated in studies of bacterial metabolism, can accelerate the discovery process. nih.gov

Identification of Unexplored Physiological and Pathophysiological Functions of Succinylglycine

The known physiological role of Succinylglycine is primarily as a metabolic intermediate. For instance, in marine shrimp, it is formed from glycine and succinyl coenzyme A and serves as a direct precursor in the biosynthesis of homarine (B125210), a compound that may act as a reservoir of methyl groups. nih.gov However, its functions in mammals remain largely unexplored.

Given its constituent parts, Succinylglycine may possess currently unrecognized signaling functions. Its precursor, succinate, has emerged as a critical signaling molecule in inflammation, acting through its receptor SUCNR1 to modulate immune responses. nih.gov The other precursor, glycine, is a key inhibitory neurotransmitter in the central nervous system and a co-agonist at NMDA receptors. patsnap.com It is plausible that Succinylglycine itself could act as a signaling molecule, potentially modulating inflammatory or neuronal pathways.

In terms of pathophysiology, defects in amino acid metabolism can lead to severe neurometabolic disorders, such as Maple Syrup Urine Disease, where the accumulation of branched-chain amino acids and their keto-analogs causes neurotoxicity. nih.gov It is conceivable that a genetic deficiency in an enzyme responsible for Succinylglycine degradation could lead to its accumulation, with potential pathological consequences for cellular metabolism or neurological function.

Research into the Therapeutic Potential of Modulating Succinylglycine-Associated Pathways

If future research links Succinylglycine to specific disease states, its metabolic pathway could become a target for therapeutic intervention. The principle of targeting metabolic pathways is well-established for various conditions, including inflammatory diseases and infections. nih.govnih.gov

Should Succinylglycine be implicated in inflammatory processes, perhaps via its connection to succinate metabolism, then strategies to modulate its levels could offer a novel anti-inflammatory approach. nih.gov This could involve the development of small molecule inhibitors or activators targeting the specific enzymes that catalyze the synthesis or breakdown of Succinylglycine. For example, if elevated Succinylglycine is found to be pathogenic, inhibiting the enzyme that produces it (e.g., a specific glycine N-succinyltransferase) could be a viable therapeutic strategy. Conversely, if a deficiency is problematic, enhancing its synthesis or supplementation could be beneficial.

Table 3: Potential Therapeutic Strategies Targeting Succinylglycine Pathways

| Therapeutic Strategy | Rationale | Potential Disease Indication |

|---|---|---|

| Enzyme Inhibition | To decrease the production of Succinylglycine if its accumulation is found to be pathogenic. | Inflammatory Disorders, Neurometabolic Diseases |

| Enzyme Activation | To increase the synthesis or degradation of Succinylglycine if its deficiency or accumulation, respectively, is linked to disease. | Hypothetical metabolic or signaling disorders |

| Receptor Antagonism/Agonism | If Succinylglycine is found to act on a specific cell surface receptor, blocking or stimulating this receptor could modulate its effects. | Inflammatory conditions, Neurological disorders |

| Metabolite Supplementation | Direct administration of Succinylglycine could be explored if a deficiency is identified as a key factor in a disease process. | Inborn errors of metabolism (hypothetical) |

Q & A

Q. How can Succinylglycine research integrate proteomic and metabolomic datasets?

Q. What ethical and practical challenges arise in collecting Succinylglycine data from pediatric populations?

- Considerations :

- Obtain informed consent with age-appropriate documentation.

- Minimize sample volume to comply with ethical guidelines.

- Collaborate with clinical labs to standardize pre-analytical variables (e.g., fasting status, time of collection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。